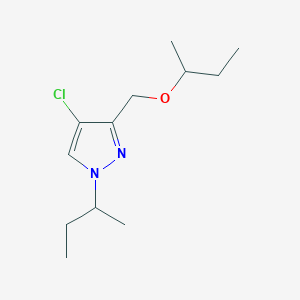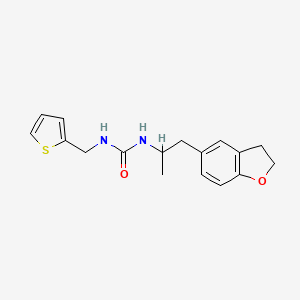![molecular formula C19H17N3O3S2 B2479222 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034384-58-0](/img/structure/B2479222.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antituberculeuse
Le composé a été étudié comme un potentiel substitut au médicament antituberculeux prétomanide (PA-824). Les chercheurs ont synthétisé la classe des 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles, qui comprend ce composé, et ont évalué son efficacité contre Mycobacterium tuberculosis. Bien que certaines variations structurales aient été explorées, le composé principal, souvent appelé « thio-délamanide », a montré une activité prometteuse contre la tuberculose .
Propriétés anticancéreuses
Plusieurs études ont exploré le potentiel anticancéreux de composés apparentés. Par exemple:
- Le composé 3b a présenté une activité inhibitrice significative contre diverses lignées de cellules cancéreuses, y compris les cellules leucémiques (SR et HL-60) et les cellules du cancer de la prostate (DU-145) .
- Les dérivés d'imidazothiazol-3-yl)acétamide ont été testés pour leur cytotoxicité contre des lignées de cellules cancéreuses humaines, y compris HepG2 et MDA-MB-231 .
- Une nouvelle approche de conception a intégré une fonctionnalité inhibitrice de HDAC dans un pharmacophore d'inhibiteur de PI3K, ce qui a donné lieu à des inhibiteurs bi-actifs présentant des activités inhibitrices à la fois contre PI3K et HDAC .
Activité antimicrobienne
Le potentiel antimicrobien du composé a été exploré:
- Contre la maladie de Chagas, la classe des nitroimidazothiazoles a montré une activité intéressante, surpassant celle des nitroimidazooxazoles .
- Cependant, les nitroimidazothiazoles étaient inactifs contre la leishmaniose .
Stabilité microsomale
Un dérivé de thiazole biarylique a montré des données de stabilité microsomale favorables, ce qui est crucial pour le développement de médicaments .
Comparaison avec l'analogue oxazole
Dans le contexte de l'activité antituberculeuse, l'analogue oxazole correspondant a également été évalué. Il est intéressant de noter que le composé oxazole s'est avéré plus efficace dans un modèle murin aigu de Mycobacterium tuberculosis .
Composé principal
Dans l'ensemble, « thio-délamanide » (49) est apparu comme le composé principal le plus prometteur, combinant des propriétés antituberculeuses et antimicrobiennes .
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit a broad range of pharmaceutical applications .
Mode of Action
When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .
Biochemical Pathways
These derivatives have been known to affect various biochemical pathways, leading to a broad range of pharmaceutical applications .
Pharmacokinetics
For instance, the presence of the dihydroimidazo[2,1-b][1,3]thiazole moiety could potentially influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents in the structure of the ketone can lead to a competing reaction, which affects the compound’s action
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-27(24,14-5-6-18-13(11-14)7-9-25-18)21-16-4-2-1-3-15(16)17-12-22-8-10-26-19(22)20-17/h1-6,11-12,21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPSPXWBDWCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2479140.png)
![N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2479141.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2479142.png)
![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)
![3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B2479145.png)
![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)

![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)
![methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2479154.png)

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2479158.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2479162.png)
